DL-Adrenaline

Overview

Description

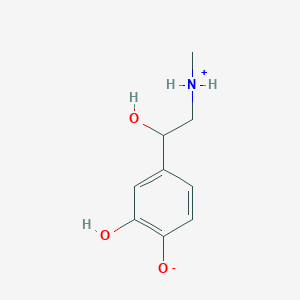

DL-Adrenaline (CAS: 329-65-7), also known as racemic epinephrine, is a synthetic catecholamine with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . It is a β-adrenergic receptor agonist that activates the cAMP/PKA signaling pathway, leading to physiological effects such as vasoconstriction, bronchodilation, and increased cardiac output . Structurally, it differs from endogenous L-adrenaline (epinephrine) by being a racemic mixture (1:1 ratio of D- and L-enantiomers), though the L-form is primarily responsible for its biological activity . This compound is widely used in research for its role in modulating cellular differentiation, such as enhancing the yield of Pdgfrα+ embryoid bodies (EBs) in stem cell studies , and in clinical settings for managing conditions like anaphylaxis and glaucoma .

Preparation Methods

Racepinefrine is synthesized through the racemization of epinephrine. The preparation involves the following steps:

Synthesis of Epinephrine: Epinephrine is synthesized from catechol and chloroacetyl chloride, followed by amination with methylamine.

Racemization: The synthesized epinephrine is then subjected to racemization to produce racepinefrine, a mixture of d-epinephrine and l-epinephrine.

In industrial production, racepinefrine hydrochloride is prepared by dissolving racepinefrine in hydrochloric acid and then crystallizing the product .

Chemical Reactions Analysis

Racepinefrine undergoes various chemical reactions, including:

Oxidation: Racepinefrine can be oxidized to form adrenochrome.

Reduction: It can be reduced to form dihydroxyphenylglycol.

Substitution: Racepinefrine can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include adrenochrome and dihydroxyphenylglycol .

Scientific Research Applications

Medical Applications

1. Emergency Medicine

- Cardiac Arrest : DL-Adrenaline is administered during cardiopulmonary resuscitation (CPR) to enhance the rate of return of spontaneous circulation (ROSC). A meta-analysis indicated that its administration significantly increases ROSC rates compared to placebo treatments.

- Anaphylaxis : As a first-line treatment for severe allergic reactions, this compound rapidly reverses airway constriction and reduces vascular permeability, making it critical in emergency allergy management .

- Asthma Management : The compound serves as an effective bronchodilator by relaxing bronchial smooth muscle through β2-adrenergic receptor activation, which is vital during acute asthma attacks.

2. Surgical Applications

- Local Anesthesia : this compound is often combined with local anesthetics to prolong their effects and minimize bleeding during surgical procedures by causing vasoconstriction.

Scientific Research Applications

This compound has broad applications in scientific research across various disciplines:

1. Pharmacology

- Used as a standard in analytical chemistry for method validation and calibration of instruments.

- Investigated for its role in neurotransmission and effects on various biological systems, including stress responses.

2. Physiology

- Studies have shown that this compound improves regional cerebral blood flow during low systemic blood flow conditions, enhancing cerebral oxygenation and metabolism.

3. Toxicology

- Research into the toxicological effects of this compound has highlighted its potential irritative properties on skin and respiratory systems upon contact .

Industrial Applications

This compound plays a significant role in pharmaceutical manufacturing:

- It is utilized in the production of various medications and formulations that require adrenaline as an active ingredient.

- The compound is essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) processes within regulatory frameworks .

Case Studies

Case Study 1: Cardiac Arrest Management

A clinical trial involving out-of-hospital cardiac arrest patients demonstrated that the administration of this compound significantly increased ROSC rates. The study emphasized the importance of timely intervention with adrenaline to improve survival outcomes in emergency situations.

Case Study 2: Anaphylaxis Treatment

A retrospective study analyzed the effectiveness of this compound in treating anaphylactic reactions among patients presenting to emergency departments. Results indicated that prompt administration led to rapid symptom resolution and decreased hospitalization duration.

Mechanism of Action

Racepinefrine exerts its effects by acting as a non-selective agonist at alpha- and beta-adrenergic receptors. The main therapeutic effect arises from its agonist action on beta2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. This leads to the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm, wheezing, and tightness of chest during asthmatic attacks .

Comparison with Similar Compounds

DL-Adrenaline belongs to the catecholamine family, which includes endogenous neurotransmitters (e.g., adrenaline, noradrenaline) and synthetic analogs. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Findings :

- Receptor Selectivity: this compound exhibits broader receptor affinity (α and β subtypes) compared to isoproterenol (β-selective) or noradrenaline (α-dominant) .

- Functional Potency : In stem cell differentiation assays, this compound increased Pdgfrα+ EB yield by 206% , outperforming 8Br-cAMP (91% increase) due to its dual activation of β-adrenergic receptors and downstream cAMP/PKA pathways .

Pharmacological Profiles

Key Findings :

- β₂ Selectivity: this compound’s β₂ receptor activation (EC₅₀ = 0.1 µM) makes it more effective in bronchodilation than noradrenaline, which primarily targets α-receptors .

- Synergistic Effects: In combination with retinoic acid (RA) and Fgf4, this compound enhanced PrE-like differentiation in serum-free media, demonstrating its utility in chemically defined stem cell culture systems .

Metabolic and Stability Data

Key Findings :

- Degradation Kinetics : this compound’s rapid degradation in vivo (half-life: 2–3 minutes) necessitates continuous infusion in clinical settings, unlike 8Br-cAMP, which persists longer in vitro .

Research Implications and Limitations

Biological Activity

DL-Adrenaline, also known as epinephrine, is a potent sympathomimetic catecholamine that plays a crucial role in various physiological processes. Its biological activity is mediated through its action on alpha (α) and beta (β) adrenergic receptors, which are distributed throughout the body. This article delves into the mechanisms of action, pharmacological effects, clinical applications, and relevant case studies surrounding this compound.

This compound exerts its effects primarily through G-protein-coupled receptors:

- β1-Adrenergic Receptors : These receptors are primarily located in the heart and are responsible for increasing heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect) .

- β2-Adrenergic Receptors : Found in smooth muscles, their activation leads to bronchodilation and vasodilation, making this compound useful in treating asthma and anaphylaxis .

- α1-Adrenergic Receptors : Activation results in vasoconstriction, increased blood pressure, and pupil dilation .

The pharmacological effects of this compound can be summarized as follows:

| Effect | Receptor Type | Physiological Response |

|---|---|---|

| Increased heart rate | β1 | Positive chronotropic effect |

| Increased myocardial contractility | β1 | Positive inotropic effect |

| Bronchodilation | β2 | Relief from asthma symptoms |

| Vasoconstriction | α1 | Increased blood pressure |

| Glycogenolysis | β2 | Increased blood glucose levels |

Pharmacokinetics

This compound is rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to a short half-life of approximately 2-3 minutes when administered intravenously. Its bioavailability varies depending on the route of administration, with subcutaneous injections providing slower absorption compared to intravenous routes .

Clinical Applications

This compound has numerous clinical applications:

- Cardiac Arrest : It is commonly used during cardiopulmonary resuscitation (CPR) to enhance the likelihood of return of spontaneous circulation (ROSC). A meta-analysis indicated that early administration of adrenaline within 10 minutes of out-of-hospital cardiac arrest significantly improves survival rates .

- Anaphylaxis : this compound is the first-line treatment for severe allergic reactions due to its ability to rapidly reverse bronchospasm and hypotension.

- Asthma Management : As a bronchodilator, it provides temporary relief from bronchospasm associated with asthma .

High-Dose Epinephrine in Cardiac Arrest

A notable study involving four patients who experienced prolonged cardiac arrest demonstrated that administering higher doses of epinephrine (0.12 to 0.22 mg/kg) resulted in restored perfusing rhythms within five minutes. Despite successful resuscitation, all patients suffered severe brain injuries likely due to prolonged ischemia .

Early Administration Outcomes

Research has shown that administering adrenaline early during out-of-hospital cardiac arrest correlates with improved outcomes. However, concerns regarding resuscitation time bias suggest that these findings should be interpreted with caution .

Research Findings

Recent studies have elucidated the cellular mechanisms by which this compound stimulates glucagon secretion from pancreatic alpha cells. The activation of β-adrenergic receptors leads to an increase in intracellular calcium levels (), which is critical for hormone release. This process involves complex signaling pathways including cAMP-dependent protein kinase A (PKA) activation and interactions with intracellular calcium channels .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying DL-Adrenaline in biological samples, and how can researchers mitigate interference from endogenous substances?

- Methodological Answer : this compound can be quantified using ELISA kits optimized for adrenaline detection, which include protocols for handling interfering substances (e.g., hemolysis, lipemia) and avoiding high-dose hook effects through serial dilution . UV-Vis spectrophotometry (λmax = 225, 282 nm) and HPLC/MS are also employed for purity assessment and pharmacokinetic studies, with validation via internal standards like cotinine to control for matrix effects . For plasma/serum samples, pre-treatment with EDTA and rapid freezing are recommended to stabilize this compound .

Q. How should researchers design cell-based assays to evaluate this compound’s inhibitory effects on kinase activity, particularly in studies targeting transitional states?

- Methodological Answer : The SPHINKS (Selective PHarmacological INtervention in Kinase States) assay is a robust framework. Key steps include:

- Establishing HEK293 cell lines with dual-inducible expression of FLAG-tagged DYRK1A (kinase) and FKBP12-fused TAU (substrate) .

- Using doxycycline to induce kinase expression and Shield-1 to stabilize TAU, enabling time-resolved analysis of phosphorylation during folding intermediates .

- Validating inhibition specificity via parallel assays against conserved kinase family members (e.g., DYRK1B, DYRK2) .

Q. What are the critical considerations for ensuring specificity when using this compound as a β-adrenergic receptor agonist in cAMP/PKA pathway studies?

- Methodological Answer :

- Controls : Include cell-permeable cAMP analogs (e.g., 8Br-cAMP) to distinguish direct PKA activation from receptor-mediated effects .

- Validation : Use β-adrenergic receptor knockout models or antagonists (e.g., propranolol) to confirm on-target activity .

- Off-Target Profiling : Screen against related GPCRs (e.g., α1-adrenergic receptors) using radioligand binding assays (Ki values: α1A = 15 nM, β1 = 3,970 nM) .

Advanced Research Questions

Q. How can combinatorial screening approaches optimize this compound’s synergistic effects with signaling molecules in stem cell differentiation models?

- Methodological Answer : A factorial design screen in serum-free B27N2 medium identified optimal synergy between this compound (β-adrenergic agonist), 8Br-cAMP (1 mM), RA (10 nM), Fgf4 (100 ng/mL), and Chir (5 µM). This combination increased Pdgfrα+ embryoid body (EB) yield to 78% (vs. 21% baseline) while maintaining EB viability .

- Key Data :

| Condition | Pdgfrα+ EB Yield | Viability |

|---|---|---|

| Baseline (Serum/LIF) | 21% | 95% |

| This compound Alone | 206% increase | No change |

| Optimal Combination | 78% | 93% |

- Validation : RA depletion reduced yield by 40%, highlighting its necessity .

Q. What methodological strategies resolve contradictions in this compound’s adrenergic receptor binding data attributed to its racemic nature?

- Methodological Answer : Discrepancies arise because this compound is a racemic mixture (±-epinephrine), whereas endogenous adrenaline is L-isomer-specific. To resolve this:

- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate D- and L-forms .

- Activity Comparison : L-epinephrine shows 100-fold higher β2-adrenergic receptor affinity (Ki = 735 nM) than the D-form .

- Reporting Standards : Explicitly state enantiomeric ratios in experimental batches to ensure reproducibility .

Q. In high-throughput kinase inhibitor screens, how do researchers differentiate this compound’s target specificity against conserved kinase family members?

- Methodological Answer : Intermediate-selective assays like SPHINKS exploit transitional folding states of kinases to enhance selectivity. For this compound:

- Assay Design : Co-express DYRK1A with conformation-sensitive substrates (e.g., TAU-P) in HEK293 cells, monitoring phosphorylation via FRET .

- Selectivity Validation : Test against DYRK1B and CLK1/2 using ATP-competitive inhibitors (e.g., harmine) as benchmarks .

- Data Interpretation : A >50% inhibition difference between DYRK1A and homologs confirms specificity .

Q. Data Contradiction Analysis

- Case Study : Conflicting reports on this compound’s efficacy in cAMP pathway activation may stem from:

- Cell Type Variability : Primary cardiomyocytes (high β1 expression) vs. HEK293 (β2-dominated) .

- Racemic vs. Enantiopure Use : L-epinephrine dominates β-adrenergic signaling, while D-form may antagonize .

- Resolution : Standardize cell models and enantiomer ratios, and validate via siRNA-mediated receptor knockdown .

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858965 | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

329-65-7 | |

| Record name | (±)-Adrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racepinephrine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized-adrenal-ferredoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.